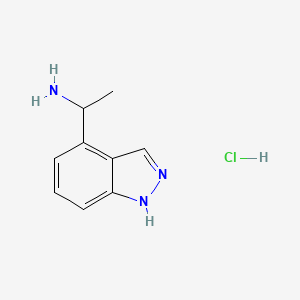1-(1H-Indazol-4-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13531588
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12ClN3 |
|---|---|
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 1-(1H-indazol-4-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H11N3.ClH/c1-6(10)7-3-2-4-9-8(7)5-11-12-9;/h2-6H,10H2,1H3,(H,11,12);1H |
| Standard InChI Key | SBDAWZDJNQOSPR-UHFFFAOYSA-N |
| SMILES | CC(C1=C2C=NNC2=CC=C1)N.Cl |
| Canonical SMILES | CC(C1=C2C=NNC2=CC=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₂ClN₃ |
| Molecular Weight | 197.67 g/mol |
| Melting Point | Not reported (decomposes) |
| Solubility | Soluble in polar solvents |
| pKa (amine) | ~9.5 (estimated) |
| LogP (Partition Coefficient) | ~1.2 (calculated) |
The 4-position substitution distinguishes it from the more commonly studied 3-yl isomer, which exhibits distinct electronic and steric effects .
Synthetic Routes and Reaction Mechanisms
General Synthesis of Indazole Derivatives
The synthesis of 1-(1H-Indazol-4-yl)ethanamine hydrochloride can be inferred from methodologies used for analogous compounds. A typical approach involves:
-
Indazole Functionalization: Introducing substituents via electrophilic substitution or cross-coupling reactions.
-
Ethanamine Attachment: Alkylation or reductive amination to install the ethanamine group.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key Reaction Steps
-
Step 1: Nitration or halogenation of indazole to introduce a leaving group at the 4-position.
-
Step 2: Nucleophilic substitution with ethylenediamine or a protected amine precursor.
-
Step 3: Deprotection (if applicable) and acidification with HCl to form the hydrochloride salt.
A study by J. Org. Chem. (2022) demonstrated that reactions of NH-indazoles with formaldehyde in hydrochloric acid yield N-hydroxymethyl derivatives . While this work focused on 1- and 2-substituted indazoles, analogous pathways could theoretically apply to 4-substituted variants with modifications to reaction conditions.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of indazole derivatives are highly sensitive to substitution patterns. For the 4-yl isomer:
-
¹H NMR: The aromatic protons (H5, H6, H7) exhibit distinct coupling constants (e.g., ³JH5-H6 ≈ 7.5–8.0 Hz) . The ethanamine chain’s protons resonate as a triplet near δ 2.7–3.0 ppm (CH₂) and a broad singlet for NH₂.
-
¹³C NMR: The indazole carbons (C3a, C7a) appear downfield (~125–140 ppm), while the CH₂ groups resonate near 70 ppm .
X-ray Crystallography
Future Directions and Research Gaps
-
Synthetic Optimization: Developing regioselective methods for 4-substitution to improve yield.
-
Biological Screening: Evaluating kinase inhibition, CNS activity, and cytotoxicity in vitro.
-
Crystallographic Studies: Resolving the crystal structure to guide drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume